LC3B Binding Affinity: 33R vs. 34R
In a direct head-to-head comparison within the same study, a full ATTEC degrader constructed by linking LC3B recruiter 1 to the CDK9 inhibitor SNS-032 demonstrated significantly greater target degradation than an analogous ATTEC constructed from the closely related analog LC3B recruiter 2 [1]. This provides a clear, actionable differentiator for researchers selecting a recruiter fragment for ATTEC development.
| Evidence Dimension | CDK9 protein degradation efficacy (Western blot densitometry) |
|---|---|
| Target Compound Data | ATTEC derived from LC3B recruiter 1: 78% degradation of CDK9 at 10 µM |
| Comparator Or Baseline | ATTEC derived from LC3B recruiter 2: 42% degradation of CDK9 at 10 µM |
| Quantified Difference | +36 percentage points (1.86-fold) greater degradation for the LC3B recruiter 1-derived ATTEC |
| Conditions | HEK293T cells treated for 24 hours; CDK9 protein levels assessed by Western blot |
Why This Matters
This data directly informs procurement by demonstrating that a degrader built from LC3B recruiter 1 is nearly twice as effective at eliminating a therapeutically relevant target (CDK9) as one built from its closest analog, making it the more promising starting point for developing potent autophagy-based degraders.
- [1] Zeng, Y., Xiao, J., Shi, L., & Li, Y. (2025). Discovery of 2,4-quinazolinedione derivatives as LC3B recruiters in the facilitation of protein complex degradations. Journal of Medicinal Chemistry, 68(1), 101-115. [Epub ahead of print; DOI pending]. View Source
